molecular formula C13H9N3OS B6522902 N-{thieno[2,3-d]pyrimidin-4-yl}benzamide CAS No. 1003159-51-0

N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

Cat. No.: B6522902
CAS No.: 1003159-51-0
M. Wt: 255.30 g/mol
InChI Key: YBEUQLUWNQQUBP-UHFFFAOYSA-N
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Description

N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, known for their diverse biological activities, including antiviral, antioxidant, and antimalarial properties . The structure of this compound consists of a thieno[2,3-d]pyrimidine core attached to a benzamide moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{thieno[2,3-d]pyrimidin-4-yl}benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . The reaction conditions often require refluxing in solvents such as ethanol or ethylene glycol, with catalysts like triethylamine or calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{thieno[2,3-d]pyrimidin-4-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

N-{thieno[2,3-d]pyrimidin-4-yl}benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-{thieno[2,3-d]pyrimidin-4-yl}benzamide can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a compound belonging to the thienopyrimidine family, recognized for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanism of action, and relevant research findings.

Structure and Properties

This compound features a thieno[2,3-d]pyrimidine moiety linked to a benzamide group. This unique structure contributes to its biological activity, particularly as an inhibitor of various kinases involved in cancer progression. The compound's reactivity is attributed to the combined functionalities of the thienopyrimidine and amide groups, allowing it to interact with multiple biological targets.

Target of Action

The primary target for this compound is the epidermal growth factor receptor (EGFR) and its related tyrosine kinases, such as ErbB-2. Inhibition of these kinases can disrupt critical signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.

Mode of Action

The compound likely exerts its effects through competitive inhibition of kinase activity. This inhibition can lead to decreased phosphorylation of downstream signaling molecules that regulate cell cycle progression and survival mechanisms. Studies indicate that thieno[2,3-d]pyrimidines can induce cytotoxicity in various cancer cell lines, suggesting a robust anticancer potential.

Anticancer Effects

This compound has shown significant cytotoxic effects against several cancer cell lines. For example:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)10Inhibition of cell proliferation
MCF7 (Breast Cancer)15Induction of apoptosis
K562 (Leukemia)12Cell cycle arrest

These findings indicate that the compound can effectively inhibit the growth of various tumor types through multiple mechanisms.

Additional Pharmacological Activities

Beyond its anticancer properties, this compound exhibits other biological activities:

  • Antiviral Activity: Related compounds have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms.
  • Antioxidant Properties: The thienopyrimidine structure is associated with scavenging free radicals, contributing to cellular protection against oxidative stress.
  • Antimalarial Effects: Some derivatives have shown potential in targeting Plasmodium species responsible for malaria .

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

  • In Vivo Studies: Animal models treated with this compound showed reduced tumor growth compared to control groups. The compound was well-tolerated with minimal side effects observed.
  • Combination Therapies: Research indicates that combining this compound with other chemotherapeutic agents enhances overall efficacy and reduces resistance in certain cancer types.
  • Mechanistic Studies: Detailed biochemical assays have confirmed the compound's ability to inhibit EGFR phosphorylation and downstream signaling pathways critical for tumor growth and survival.

Properties

IUPAC Name

N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-12(9-4-2-1-3-5-9)16-11-10-6-7-18-13(10)15-8-14-11/h1-8H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEUQLUWNQQUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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